![molecular formula C13H14N2O4S2 B10925985 2-thioxo-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B10925985.png)
2-thioxo-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,3-thiazolidin-4-one
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Overview
Description
2-THIOXO-3-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains a thiazolone ring
Preparation Methods
The synthesis of 2-THIOXO-3-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the final thiazolone compound .
Chemical Reactions Analysis
2-THIOXO-3-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-THIOXO-3-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-THIOXO-3-{[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1,3-THIAZOLAN-4-ONE include other thiazolone derivatives and heterocyclic compounds containing similar functional groups. These compounds may share some properties but differ in their specific applications and effectiveness. Examples of similar compounds include:
- 3-allyl-2-thioxo-5-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolan-4-one
- 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles .
Properties
Molecular Formula |
C13H14N2O4S2 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-sulfanylidene-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14N2O4S2/c1-17-9-4-8(5-10(18-2)12(9)19-3)6-14-15-11(16)7-21-13(15)20/h4-6H,7H2,1-3H3/b14-6+ |
InChI Key |
YYNUNFGXWVOPIO-MKMNVTDBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=O)CSC2=S |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=O)CSC2=S |
Origin of Product |
United States |
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